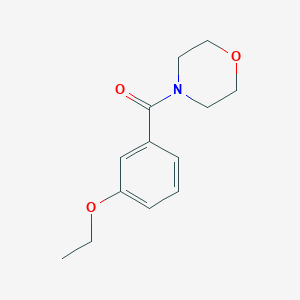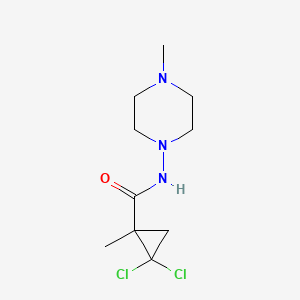
4-(3-ethoxybenzoyl)morpholine
Overview
Description
4-(3-ethoxybenzoyl)morpholine, also known as EBM, is a synthetic compound that belongs to the class of morpholines. EBM has been widely studied for its potential applications in the field of medicinal chemistry. It has been found to possess several pharmacological properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
4-(3-ethoxybenzoyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. 4-(3-ethoxybenzoyl)morpholine has also been investigated for its potential use as a prodrug for the delivery of active compounds.
Mechanism of Action
The exact mechanism of action of 4-(3-ethoxybenzoyl)morpholine is not fully understood. However, it has been proposed that 4-(3-ethoxybenzoyl)morpholine may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(3-ethoxybenzoyl)morpholine may also act as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(3-ethoxybenzoyl)morpholine has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(3-ethoxybenzoyl)morpholine has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-ethoxybenzoyl)morpholine is its ease of synthesis and purification. 4-(3-ethoxybenzoyl)morpholine can be synthesized in a relatively simple and straightforward manner, making it a convenient compound for laboratory experiments. However, one of the limitations of 4-(3-ethoxybenzoyl)morpholine is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(3-ethoxybenzoyl)morpholine. One area of interest is the development of 4-(3-ethoxybenzoyl)morpholine derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of 4-(3-ethoxybenzoyl)morpholine. Additionally, the potential use of 4-(3-ethoxybenzoyl)morpholine as a prodrug for the delivery of active compounds is an area of ongoing research. Overall, 4-(3-ethoxybenzoyl)morpholine is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
(3-ethoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-4-11(10-12)13(15)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVYJUSRHCYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182019.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182025.png)
![5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4182029.png)
![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4182036.png)
![N-[1-(3,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182039.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4182045.png)
![N-[2-(2-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182046.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4182054.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182067.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182070.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4182093.png)